An In-depth Technical Guide to the Chemical Properties of 4'-Methylchrysoeriol
An In-depth Technical Guide to the Chemical Properties of 4'-Methylchrysoeriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4'-Methylchrysoeriol, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and experimental methodologies.
Physicochemical Properties
4'-Methylchrysoeriol, also known as 5,7-Dihydroxy-3',4'-dimethoxyflavone, is a methylated derivative of the flavone (B191248) luteolin. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄O₆ | [1][2] |
| Molecular Weight | 314.29 g/mol | [1][2] |
| CAS Number | 4712-12-3 | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 244 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 538.3 ± 50.0 °C | [2] |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [2] |
| Solubility | - In DMSO: 20.83 mg/mL (66.28 mM) - In Water: < 0.1 mg/mL (insoluble) | [2] |
| pKa (Predicted) | 6.49 ± 0.40 | [2] |
| LogP (Predicted) | 2.970 | [2] |
Spectroscopic Data
Detailed spectroscopic data for 4'-Methylchrysoeriol is not widely available in public spectral databases. However, data for the closely related compound, chrysoeriol (B190785) (4',5,7-trihydroxy-3'-methoxyflavone), which differs by the absence of a methyl group at the 4'-position, can provide valuable insights. The presence of the additional methoxy (B1213986) group in 4'-Methylchrysoeriol would lead to predictable shifts in the NMR spectra and minor changes in the IR and Mass Spectra.
Note: The following data is for chrysoeriol and should be used as a reference with the structural difference in mind.
| Spectrum | Characteristic Peaks | Source(s) |
| ¹H NMR (in Methanol-d4) | Signals corresponding to aromatic protons and a methoxy group. | [3] |
| ¹³C NMR (in Methanol-d4) | Resonances for carbonyl, aromatic, and methoxy carbons. | [3] |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns of the flavonoid core. | [4] |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavone structure. | [5] |
| Infrared (IR) Spectroscopy | Vibrational bands for hydroxyl, carbonyl, and aromatic C-H and C=C bonds. | [6] |
Biological Activity and Signaling Pathways
4'-Methylchrysoeriol is a potent inhibitor of human Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[7][8][9][10]
| Target | IC₅₀ | Source(s) |
| Human Cytochrome P450 1B1-dependent EROD | 19 nM | [2] |
This inhibitory activity suggests potential applications for 4'-Methylchrysoeriol in cancer chemoprevention. The inhibition of CYP1B1 can prevent the conversion of estrogens into carcinogenic metabolites.[8][9]
Studies have also indicated that 4'-Methylchrysoeriol possesses death receptor 5 promoter-enhancing activity, suggesting a potential role in inducing apoptosis in cancer cells.[2]
Due to limited specific data on 4'-Methylchrysoeriol, the following biological activities and signaling pathway information are for the related compound, chrysoeriol . Given their structural similarity, it is plausible that 4'-Methylchrysoeriol may exhibit similar effects.
-
Anti-inflammatory Activity: Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway, which leads to the downregulation of NF-κB and AP-1 activation and a reduction in the expression of pro-inflammatory mediators like COX-2.[11][12]
-
Antioxidant Activity: Chrysoeriol demonstrates antioxidant properties through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[13][14]
-
Anticancer Activity: Chrysoeriol has been reported to have anticancer effects in various cancer cell lines, involving the modulation of signaling pathways such as MAPK, PI3K/Akt, and STAT3.[11][15]
-
Melanogenesis Modulation: Chrysoeriol has been found to enhance melanogenesis by modulating the MAPK, AKT, PKA, and Wnt/β-catenin signaling pathways.[15]
Experimental Protocols
The following is a representative protocol for the 7-ethoxyresorufin-O-deethylation (EROD) assay, based on the methodology described by Shimada et al. (2009).[7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4'-Methylchrysoeriol on human CYP1B1 activity.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
7-Ethoxyresorufin (substrate)
-
Resorufin (B1680543) (standard)
-
Potassium phosphate (B84403) buffer
-
4'-Methylchrysoeriol
-
96-well microplate reader with fluorescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a standard reaction mixture (e.g., 1.5 mL total volume) containing recombinant CYP1B1 (e.g., 3.3 nM) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 4'-Methylchrysoeriol to the reaction mixtures.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 5 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 7-ethoxyresorufin, and an NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a solvent like acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Data Analysis: Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
4'-Methylchrysoeriol is a flavonoid with significant potential, particularly as a potent and selective inhibitor of CYP1B1. This activity highlights its promise as a chemopreventive agent. While detailed spectroscopic and biological data for 4'-Methylchrysoeriol are still emerging, studies on the closely related compound chrysoeriol suggest a broader range of activities, including anti-inflammatory and antioxidant effects, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of 4'-Methylchrysoeriol and its therapeutic potential.
References
- 1. CAS 4712-12-3 | 4'-Methylchrysoeriol [phytopurify.com]
- 2. 4'-METHYLCHRYSOERIOL CAS#: 4712-12-3 [m.chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Reverse Type I Binding Spectra of Human Cytochrome P450 1B1 Induced by Flavonoid, Stilbene, Pyrene, Naphthalene, Phenanthrene, and Biphenyl Derivatives That Inhibit Catalytic Activity: A Structure-Function Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function [mdpi.com]
- 14. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
